![molecular formula C42H66Br2O2S2 B13925047 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione is an organic compound known for its applications in organic photovoltaic (OPV) devices. It is a thienopyrrolodione (TPD) based electron acceptor material, widely used in the synthesis of low band gap polymers for various OPV devices, including bulk heterojunction solar cells .
准备方法
The synthesis of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione involves multiple steps, including substitution reactions, cyclization reactions, and oxidation reactions. The compound is typically prepared through organic synthesis methods, which require precise reaction conditions and the use of specific reagents . Industrial production methods involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining the desired purity and yield.
化学反应分析
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
科学研究应用
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione has several scientific research applications, including:
Organic Photovoltaics (OPV): It is used as an electron acceptor material in polymer solar cells, contributing to the development of efficient and stable OPV devices.
Organic Field-Effect Transistors (OFETs): The compound’s excellent electron-withdrawing capability makes it suitable for use in OFETs, enhancing their performance.
Optoelectronic Devices: Its unique photophysical properties make it valuable for various optoelectronic applications, including light-emitting diodes and photodetectors.
作用机制
The mechanism of action of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione involves its role as an electron acceptor material. The compound’s powerful electron-withdrawing capability allows it to effectively accept electrons from donor materials in OPV devices, facilitating charge separation and transport. This process enhances the overall efficiency of the devices .
相似化合物的比较
1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione can be compared with other similar compounds, such as:
1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Another TPD-based electron acceptor material used in OPV applications.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: A donor material used in the synthesis of terpolymers for OPV devices.
The uniqueness of 1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno3,4-fbenzothiole-4,8-dione lies in its specific molecular structure, which provides distinct photophysical properties and enhances the performance of OPV devices.
属性
分子式 |
C42H66Br2O2S2 |
|---|---|
分子量 |
826.9 g/mol |
IUPAC 名称 |
1,3-dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C42H66Br2O2S2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-33-35-36(40(46)38-37(39(35)45)41(43)48-42(38)44)34(47-33)30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3 |
InChI 键 |
LYTKWWZCVGWWCP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)CC1=C2C(=C(S1)CC(CCCCCC)CCCCCCCC)C(=O)C3=C(SC(=C3C2=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


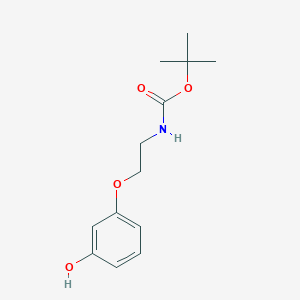

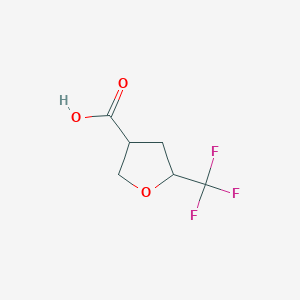
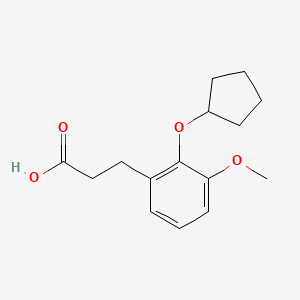
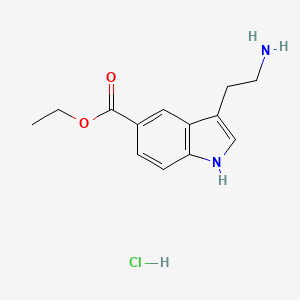
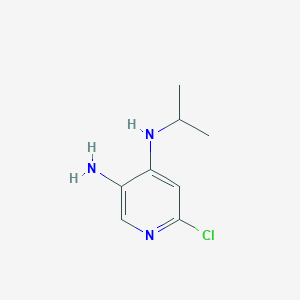
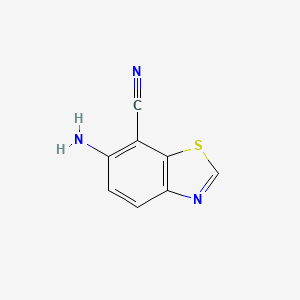
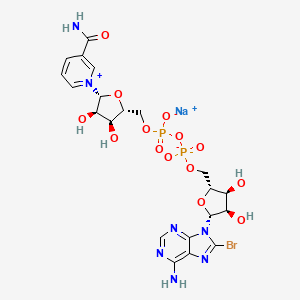
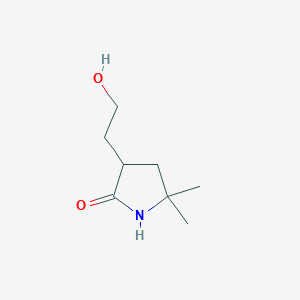
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
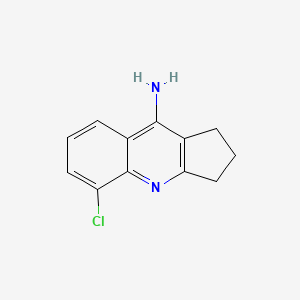
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
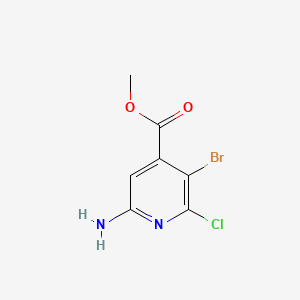
![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
